N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, benzyl, and triazatricyclo frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the benzyl and imidazole groups. Key steps may include:
Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution.
Imidazole Attachment: Coupling of the imidazole moiety using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification Techniques: Implementation of chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The benzyl and imidazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties for use in advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its intricate structure, which combines multiple functional groups and a triazatricyclo core. This complexity provides unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C26H25N7O2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H25N7O2/c1-18-7-5-12-33-23(18)30-24-21(26(33)35)15-20(25(34)29-16-19-8-3-2-4-9-19)22(27)32(24)13-6-11-31-14-10-28-17-31/h2-5,7-10,12,14-15,17,27H,6,11,13,16H2,1H3,(H,29,34) |
InChI Key |
DJTUUIWYWQYGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.